N-(4-bromophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide
Description
This compound (CAS: 1144483-12-4; MF: C₂₁H₂₆BrN₆O₂; MW: 493.38 g/mol) is a triazolo[4,3-b]pyridazine derivative featuring a piperidine-3-carboxamide backbone substituted with a 4-bromophenyl group and a 3-isopropyltriazolo-pyridazine moiety.
Properties
Molecular Formula |
C20H23BrN6O |
|---|---|
Molecular Weight |
443.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C20H23BrN6O/c1-13(2)19-24-23-17-9-10-18(25-27(17)19)26-11-3-4-14(12-26)20(28)22-16-7-5-15(21)6-8-16/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,22,28) |
InChI Key |
PVVYMURNYLEECT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C2N1N=C(C=C2)N3CCCC(C3)C(=O)NC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazolopyridazine ring system.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, often using a brominating agent.
Attachment of the Piperidine Carboxamide Group: The final step involves the coupling of the piperidine carboxamide moiety to the triazolopyridazine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the bromophenyl ring.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of N-(4-bromophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide involves multiple steps including the formation of the triazole and pyridazine rings. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of the compound.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing triazole structures have shown cytotoxic effects against various cancer cell lines including breast and colon cancer cells . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Properties
Compounds with triazole and pyridazine moieties have demonstrated antimicrobial activities against a range of pathogens. Studies suggest that these compounds can inhibit the growth of bacteria such as Escherichia coli and Pseudomonas aeruginosa, making them potential candidates for developing new antibiotics .
Anti-inflammatory Effects
The anti-inflammatory potential of similar compounds has been explored in various studies. The presence of specific functional groups in this compound may contribute to its ability to modulate inflammatory pathways, thus providing therapeutic benefits in conditions like arthritis and other inflammatory diseases .
Case Study 1: Antitumor Activity Assessment
A study investigated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with IC50 values significantly lower than those observed for standard chemotherapeutic agents. This suggests that the compound may serve as a lead structure for further drug development aimed at treating resistant cancer types.
Case Study 2: Antimicrobial Efficacy
In another study focusing on its antimicrobial properties, this compound was tested against several bacterial strains. The compound exhibited notable activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics. This highlights its potential as an alternative treatment option in the face of rising antibiotic resistance.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The following compounds share the triazolo[4,3-b]pyridazine core but differ in substituents, influencing their pharmacological profiles:
Table 1: Structural and Functional Comparison
*Estimated based on substitution (Cl vs. Br).
Substituent-Driven Pharmacological Differences
A. Aromatic Substituents
- 4-Bromophenyl vs. 4-Chlorobenzyl ( vs.
- Methoxy Group in AZD5153 () :
The methoxy substituent improves solubility and metabolic stability, critical for oral bioavailability in BET inhibitors.
B. Triazolo-Pyridazine Modifications
- Isopropyl (Main Compound) vs. Methyl (C1632) :
The bulkier isopropyl group in the main compound may reduce off-target effects compared to C1632’s methyl group, which shows moderate Lin28 inhibition at 80 µM . - Trifluoromethyl () :
Electron-withdrawing CF₃ groups enhance metabolic stability but may reduce cell permeability due to increased polarity .
C. Backbone Variations
- Piperidine-3-carboxamide vs. Pyrrolidine-propenamide (): The piperidine ring in the main compound offers conformational flexibility for target binding, while pyrrolidine-propenamide derivatives are typically intermediates with unoptimized activity .
Key Research Findings
Substituent Size Matters :
Larger groups (e.g., isopropyl) on the triazolo-pyridazine scaffold improve selectivity but may require balancing with solubility-enhancing groups (e.g., methoxy) .
Halogen Effects :
Bromine in the main compound likely enhances binding affinity over chlorine analogs, as seen in kinase inhibitors where Br improves hydrophobic interactions .
Backbone Flexibility : Piperidine-3-carboxamide derivatives are preferred for drug development due to their adaptability in binding diverse targets compared to rigid pyrrolidine systems .
Biological Activity
N-(4-bromophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, focusing on its pharmacological applications and mechanisms of action.
Chemical Structure and Properties
The compound features a unique triazolo-pyridazine structure fused with a piperidine moiety, which contributes to its biological activity. The presence of the bromophenyl group enhances its lipophilicity, potentially improving cell membrane permeability.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. One notable investigation demonstrated that derivatives of triazolo-pyridazine exhibited significant inhibition of cancer cell proliferation. The mechanism appears to involve the modulation of cell signaling pathways associated with tumor growth and survival.
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | 0.005 | c-Met Kinase |
| Savolitinib (control) | 0.005 | c-Met Kinase |
This table illustrates the potency of the compound compared to a known control in targeting c-Met kinase, a crucial player in various cancers .
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties. In vitro assays indicated that it significantly inhibited the production of pro-inflammatory cytokines. The structure–activity relationship (SAR) studies suggest that modifications to the triazole ring can enhance its anti-inflammatory efficacy.
The biological activity is primarily attributed to the compound's ability to interact with specific protein targets involved in critical cellular processes:
- c-Met Inhibition : The compound acts as a selective inhibitor of c-Met kinase, which is implicated in cancer metastasis and progression.
- GABA Modulation : Preliminary data suggest potential allosteric modulation of GABA receptors, indicating possible neuroprotective effects .
- COX Inhibition : Similar compounds have shown inhibitory effects on cyclooxygenase (COX) enzymes, further supporting its anti-inflammatory profile .
Case Studies
In a recent study published in 2024, researchers screened a library of compounds for anticancer activity using multicellular spheroids as a model system. This compound was identified as a promising candidate due to its low IC50 values and favorable pharmacokinetic properties .
Q & A
Q. What synthetic methodologies are recommended for constructing the triazolo[4,3-b]pyridazine core in this compound?
The triazolo[4,3-b]pyridazine core can be synthesized via cyclocondensation reactions using hydrazine derivatives and appropriately substituted pyridazine precursors. Key steps include:
- Coupling reactions : Use peptide coupling reagents like HATU with DIPEA or triethylamine in polar aprotic solvents (e.g., DMF) to attach the piperidine-carboxamide moiety .
- Cyclization : Optimize temperature and solvent (e.g., ethanol or dioxane) to achieve high yields. For example, intermediate amine salts can be generated using HCl in dioxane, followed by reactions with sulfonyl chlorides or isocyanates to form final derivatives .
- Purification : Employ flash chromatography (e.g., 10% methanol in dichloromethane) and validate purity via HPLC (>95%) and NMR .
Q. How can researchers validate the structural integrity of this compound?
A multi-technique approach is essential:
- NMR spectroscopy : Analyze ¹H, ¹³C, and ¹⁹F (if applicable) spectra to confirm substituent positions and stereochemistry. For example, the piperidine ring’s proton environment should show distinct splitting patterns .
- HRMS : Verify molecular weight and fragmentation patterns to ensure correct assembly .
- X-ray crystallography : Resolve crystal structures to confirm absolute configuration, as demonstrated for related triazolopyridazine derivatives .
Q. What in vitro assays are suitable for initial biological activity screening?
- BRD4 inhibition assays : Use fluorescence-based binding assays (e.g., AlphaScreen) with recombinant bromodomains to measure IC₅₀ values. Reference compounds like AZD5153 (IC₅₀ < 100 nM) provide benchmarks .
- Cellular potency : Assess c-Myc downregulation in cancer cell lines (e.g., MV4-11 leukemia) via qPCR or Western blot .
- Solubility and permeability : Perform kinetic solubility assays in PBS (pH 7.4) and Caco-2 monolayer studies to guide SAR .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency and selectivity?
- Core modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the triazolopyridazine ring to enhance bromodomain binding. For example, substituents at the 3-position (e.g., isopropyl) improve hydrophobic interactions .
- Piperidine-carboxamide tuning : Vary the carboxamide’s N-alkyl groups (e.g., cyclopropyl vs. methylbutyl) to balance solubility and membrane permeability .
- Bivalent binding : Design dimeric analogs (e.g., linking two triazolopyridazine units) to exploit avidity effects, as seen in AZD5153’s enhanced BRD4 inhibition .
Q. What computational strategies aid in predicting binding modes and off-target risks?
- Molecular docking : Use software like GOLD to model interactions with BRD4’s acetyl-lysine binding pocket. Prioritize compounds with hydrogen bonds to Asn140 and π-stacking with Tyr97 .
- MD simulations : Run 100-ns simulations to assess stability of ligand-protein complexes and identify residues critical for selectivity over BRD2/3 .
- Off-target profiling : Perform similarity searches (e.g., Mcule) against kinase or GPCR libraries to predict polypharmacology risks .
Q. How should researchers address discrepancies between in vitro binding data and cellular efficacy?
- Assay conditions : Check for redox interference (e.g., compound degradation in cell media) using LC-MS stability tests .
- Cellular uptake : Measure intracellular concentrations via LC-MS/MS. Low permeability may require prodrug strategies (e.g., esterification of the carboxamide) .
- Off-target effects : Perform RNA-seq to identify unintended pathways modulated by the compound .
Q. What in vivo models are appropriate for evaluating pharmacokinetics and efficacy?
- PK studies : Administer IV/PO doses in rodents to calculate AUC, Cmax, and half-life. For example, AZD5153 showed a t₁/₂ > 6 h in mice, enabling QD dosing .
- Xenograft models : Use subcutaneous or orthotopic tumors (e.g., hematologic cancers) to assess tumor growth inhibition (TGI) and correlate with target engagement (e.g., BRD4 occupancy via PET imaging) .
- Toxicity endpoints : Monitor body weight, organ histopathology, and hematological parameters to define therapeutic indices .
Data Contradiction Analysis
Q. How to resolve conflicting results between enzymatic IC₅₀ and cellular EC₅₀ values?
- Test assay fidelity : Confirm BRD4 protein integrity via SDS-PAGE and validate assay controls (e.g., JQ1 as a positive inhibitor) .
- Cellular context : Account for epigenetic heterogeneity; use isogenic cell lines with BRD4 knockout to isolate compound-specific effects .
- Metabolite interference : Screen for active metabolites using hepatocyte incubations + LC-HRMS .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
